molecular formula C18H22ClN7O3 B11666819 4-chloro-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

4-chloro-2-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol

Cat. No.: B11666819
M. Wt: 419.9 g/mol
InChI Key: VZEFARYIGDSIAK-UDWIEESQSA-N
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Description

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-CHLOROPHENOL is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with morpholine groups and a hydrazone linkage to a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-CHLOROPHENOL typically involves multiple steps:

    Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with morpholine under controlled conditions to introduce the morpholine groups.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the triazine derivative with hydrazine hydrate.

    Final Coupling: The final step involves coupling the hydrazone intermediate with 4-chlorophenol under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-CHLOROPHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenol moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-CHLOROPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-CHLOROPHENOL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL)AMINO]BENZOIC ACID
  • 1-(3,4-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE

Uniqueness

2-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-CHLOROPHENOL is unique due to its specific combination of a triazine ring with morpholine groups and a hydrazone linkage to a chlorophenol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22ClN7O3

Molecular Weight

419.9 g/mol

IUPAC Name

4-chloro-2-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C18H22ClN7O3/c19-14-1-2-15(27)13(11-14)12-20-24-16-21-17(25-3-7-28-8-4-25)23-18(22-16)26-5-9-29-10-6-26/h1-2,11-12,27H,3-10H2,(H,21,22,23,24)/b20-12+

InChI Key

VZEFARYIGDSIAK-UDWIEESQSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O)N4CCOCC4

Origin of Product

United States

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